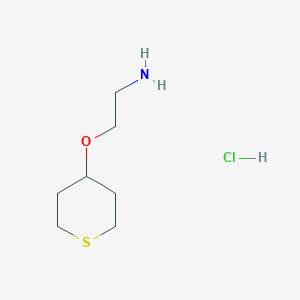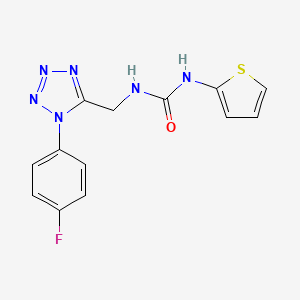![molecular formula C19H22N6O3 B2371829 3-(4-etoxi-fenil)-9-isobutil-5-metil-5H-[1,2,4]triazolo[4,3-e]purina-6,8(7H,9H)-diona CAS No. 921583-03-1](/img/structure/B2371829.png)
3-(4-etoxi-fenil)-9-isobutil-5-metil-5H-[1,2,4]triazolo[4,3-e]purina-6,8(7H,9H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused with a purine moiety, and various functional groups such as ethoxyphenyl, isobutyl, and methyl groups
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.
Medicine
This compound has potential applications in medicinal chemistry, particularly as a lead compound for drug development. Its ability to interact with specific enzymes and receptors makes it a candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
Target of Action
Similar triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity
Mode of Action
The exact mode of action of this compound is currently unknown. Triazole compounds are known to interact with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the receptor’s function, potentially inhibiting the growth of bacteria .
Biochemical Pathways
Similar triazolo[4,3-a]pyrazine derivatives have shown antibacterial activities against both gram-positive and gram-negative bacteria . This suggests that the compound may interfere with essential biochemical pathways in these bacteria, leading to their inhibition or death.
Pharmacokinetics
The pharmacokinetics of similar triazole compounds have been studied . These studies suggest that triazole compounds generally have good absorption and distribution profiles, but their metabolism and excretion can vary significantly depending on their specific structures.
Result of Action
Similar triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities . This suggests that the compound may inhibit the growth of bacteria or kill them outright.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Purine Ring Construction: The triazole intermediate is then subjected to further cyclization with guanidine or its derivatives to form the purine ring.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced by others using reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction typically produces alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- 3-(4-Chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Uniqueness
Compared to similar compounds, 3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.
This detailed overview provides a comprehensive understanding of 3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
8-(4-ethoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-5-28-13-8-6-12(7-9-13)15-21-22-18-24(10-11(2)3)14-16(26)20-19(27)23(4)17(14)25(15)18/h6-9,11H,5,10H2,1-4H3,(H,20,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVPPSKKTXZDGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC(C)C)C(=O)NC(=O)N4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2371748.png)
![3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2371750.png)
![1,9-DIMETHYL-2-(MORPHOLINOCARBONYL)PYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B2371752.png)
![[2-({4-[(4-Fluorophenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2371753.png)







![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B2371765.png)

![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2371767.png)
